Product packaging for Sucrose distearate(Cat. No.:CAS No. 135260-52-5)

Sucrose distearate

Cat. No.: B8002850
CAS No.: 135260-52-5
M. Wt: 875.2 g/mol
InChI Key: FOLJTMYCYXSPFQ-CJKAUBRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose distearate is a non-ionic surfactant derived from the esterification of sucrose with stearic acid . This high-purity reagent is valued in research for its biodegradability, biocompatibility, and functional versatility primarily as an emulsifying and skin-conditioning agent . It is For Research Use Only and is not intended for diagnostic or therapeutic applications. In pharmaceutical research, sucrose-based esters are critical in developing advanced drug delivery systems. Studies demonstrate their utility in enhancing the solubility and dissolution rates of poorly water-soluble drugs like Griseofulvin through the formation of micro-fibrous solid dispersions, significantly improving bioavailability . Its mechanism of action involves forming various supramolecular structures, such as micelles and vesicles, in aqueous solutions once its concentration exceeds the critical micellar concentration (CMC), thereby solubilizing hydrophobic compounds . In cosmetics science, this compound functions as a multi-purpose ingredient. It acts as a surfactant for cleansing, an emulsifier for forming stable oil-water mixtures, and a skin-conditioning agent that softens and maintains skin in good condition . Its mildness and ability to leave an emollient film make it a subject of interest in formulations for sun care and baby care products . Within food science applications, sucrose esters like sucrose stearate are investigated as emulsifiers to improve the stability and sensory properties of complex food matrices, such as ready-to-eat meals, by preventing phase separation and maintaining product quality during storage . The functionality of this compound is governed by its Hydrophilic-Lipophilic Balance (HLB), which can be tailored through its degree of esterification. Commercially available this compound, often denoted with an "S" for stearic acid chains, can stabilize both oil-in-water and water-in-oil emulsions, making it a highly adaptable tool for formulating diverse colloidal systems . This product complies with relevant regulatory frameworks for research ingredients and is manufactured from renewable resources, supporting sustainable laboratory practices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H90O13 B8002850 Sucrose distearate CAS No. 135260-52-5

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(50)57-36-39-42(52)44(54)45(55)47(59-39)61-48(46(56)43(53)38(35-49)60-48)37-58-41(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49,52-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJTMYCYXSPFQ-CJKAUBRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H90O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159292
Record name Sucrose, 6,1-distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135260-52-5, 27195-16-0
Record name Sucrose, 6,1-distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135260525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sucrose, 6,1-distearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sucrose distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCROSE 1,6-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Sucrose Distearate

Transesterification Processes for Sucrose (B13894) Ester Production

Transesterification is the most common method for synthesizing sucrose esters. This reaction typically involves the reaction of sucrose with a fatty acid methyl ester in the presence of a catalyst, with methanol (B129727) being produced as a byproduct ekb.egwikipedia.org. The removal of methanol can help drive the reaction equilibrium towards the formation of sucrose esters wikipedia.org.

Solvent-Based Synthesis Approaches (e.g., Dimethylformamide, Dimethyl Sulfoxide (B87167), Propylene (B89431) Glycol Systems)

Solvent-based methods are widely used to overcome the miscibility issues between sucrose and fatty acid derivatives. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and propylene glycol are commonly employed because they can dissolve both sucrose and the fatty acid ester to some extent frontiersin.orgfao.orggoogle.com.

In a typical solvent process, sucrose is reacted with a fatty acid methyl ester in a solvent such as DMSO at elevated temperatures, often around 90°C, in the presence of an alkali catalyst wikipedia.orggoogle.com. Methanol generated during the reaction is usually removed, often by distillation under reduced pressure, to favor product formation wikipedia.orggoogle.com. While effective, a key consideration in solvent-based synthesis, particularly for food applications, is the need to minimize residual solvent in the final product fao.orggoogle.com.

Propylene glycol has also been used as a solvent in emulsion processes where sucrose and a fatty acid methyl ester react in the presence of a basic catalyst and a soap or fatty acid salt wikipedia.org. The reaction is typically carried out at higher temperatures (130-135°C), and the propylene glycol is subsequently removed by vacuum distillation wikipedia.org.

Solvent-Free Synthetic Pathways (e.g., Melt Process, Solid-State Reactions, Deep Eutectic Systems)

To address the drawbacks associated with solvents, such as cost, environmental impact, and residual solvent concerns, solvent-free synthesis methods have been developed. These methods aim to facilitate the reaction between solid sucrose and liquid fatty acid derivatives without a co-solubilizing agent.

The melt process involves directly mixing sucrose with a fatty acid ester and heating the mixture to high temperatures, typically between 100-150°C or even higher (170-190°C) wikipedia.orggoogle.com. However, sucrose can degrade at these high temperatures, potentially leading to colored byproducts wikipedia.orgredalyc.org.

Attempts at solid-state reactions without a solvent have often resulted in sucrose esters with a high degree of substitution (tetraesters and higher) due to the poor reactivity of solid sucrose assemblingsugars.fr. Achieving a high yield of monoesters, which are more hydrophilic, is challenging in these conditions assemblingsugars.fr.

More recent approaches for solvent-free synthesis involve the use of additives to create a homogeneous reaction medium. For instance, adding a divalent metal fatty acid alkanoate, such as magnesium or zinc stearate (B1226849), to the sucrose/fatty acid ester/base mixture can form a homogeneous melted paste at lower temperatures (around 125°C), allowing the reaction to proceed more effectively and favoring monoester formation assemblingsugars.fr. This homogeneity might be related to the formation of a deep eutectic system or the properties of divalent metal alkanoates as molten salts assemblingsugars.fr.

Deep eutectic solvents (DES) have also emerged as potential green alternatives to traditional organic solvents for enzymatic synthesis of sucrose esters frontiersin.orgsci-hub.se. These solvents, derived from natural and renewable materials, can dissolve compounds of different polarities and offer a promising medium for synthesis frontiersin.orgfrontiersin.org.

Catalytic Systems in Sucrose Esterification (e.g., Basic Catalysts, Enzymatic Approaches)

Both chemical and enzymatic catalysts are employed in the synthesis of sucrose esters.

Basic Catalysts: Alkali catalysts, such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), sodium methoxide (B1231860) (CH3ONa), and potassium hydroxide (B78521) (KOH), are commonly used in chemical transesterification processes ekb.egwikipedia.orgresearchgate.netuctm.edu. These catalysts facilitate the reaction between sucrose and fatty acid esters at elevated temperatures wikipedia.orgresearchgate.net. The choice and concentration of the basic catalyst can influence the reaction rate and product composition uctm.edu. For example, K2CO3 has been shown to be effective in solvent-free transesterification, yielding high conversions at relatively low temperatures (40-50°C) ekb.eg. Sodium methoxide has also demonstrated high yields in sucrose palmitate synthesis uctm.edu.

Enzymatic Approaches: Enzymatic synthesis using lipases offers a milder and often more regioselective alternative to chemical catalysis researchgate.netcore.ac.ukwur.nl. Lipases can catalyze the esterification or transesterification of sucrose with fatty acids or fatty acid esters at lower temperatures (typically 30-70°C) and can sometimes be used in solvent-free systems or with eco-friendly solvents wur.nle3s-conferences.orgnih.gov.

Lipases from various sources, such as Candida antarctica (specifically Candida antarctica B, often immobilized as Novozym 435) and Thermomyces lanuginosus, have been successfully used for sucrose ester synthesis core.ac.uke3s-conferences.orgresearchgate.net. Enzymatic processes can be more selective, potentially leading to a higher proportion of desired products like mono- or diesters, and can avoid the formation of unwanted byproducts like soap, which can occur with alkaline chemical catalysts wur.nle3s-conferences.org. The reaction time and enzyme concentration are important factors in enzymatic synthesis, influencing the yield of sucrose esters e3s-conferences.org.

Control of Esterification Degree and Regioselectivity for Diester Formation

Controlling the degree of esterification (the number of fatty acid chains attached to the sucrose molecule) and the regioselectivity (the specific hydroxyl groups on sucrose that are esterified) is crucial for producing sucrose esters with desired properties, such as the diester sucrose distearate arxiv.orgfrontiersin.orgsci-hub.sefrontiersin.org. Sucrose has eight hydroxyl groups, offering multiple potential sites for esterification arxiv.org.

Factors Influencing Mono-, Di-, and Polyester Composition

The composition of the final sucrose ester product (the ratio of mono-, di-, and polyesters) is influenced by several factors:

Molar Ratio of Reactants: The ratio of sucrose to the fatty acid ester is a critical factor. A higher molar ratio of sucrose to fatty acid methyl ester generally favors the formation of monoesters ekb.eg. Conversely, increasing the proportion of the fatty acid ester can lead to a higher degree of esterification, including the formation of diesters and polyesters arxiv.org.

Catalyst Type and Concentration: The choice of catalyst (chemical vs. enzymatic) and its concentration can impact both the reaction rate and the selectivity towards different degrees of esterification redalyc.orguctm.educore.ac.uke3s-conferences.org. Some catalysts or enzymatic systems may inherently favor mono- or diester formation assemblingsugars.frcore.ac.uk.

Solvent (in Solvent-Based Methods): The polarity of the solvent can influence the composition of the product mixture. Polar solvents are sometimes reported to favor the formation of monoesters due to their hydrophilicity sci-hub.se.

Presence of Emulsifiers or Additives: In solvent-free or emulsion processes, the presence of emulsifiers or specific additives can affect the homogeneity of the reaction mixture and influence the reaction pathway, potentially favoring lower degrees of substitution like monoesters redalyc.orgassemblingsugars.fr.

The presence of a moderate concentration of diesters (up to approximately 50%) alongside monoesters can be beneficial for the long-term stability of emulsions arxiv.org.

Optimization of Reactant Ratios and Reaction Conditions

Optimizing reactant ratios and reaction conditions is essential to control the degree of esterification and favor the formation of specific products like this compound.

Studies have investigated the effect of the molar ratio of sucrose to fatty acid methyl esters on the product composition. For instance, a higher ratio of sucrose to fatty acid methyl esters (e.g., 1.5:1.0) has been shown to yield a product consisting of nearly 98% monoesters in a solvent-free transesterification ekb.eg. This indicates that adjusting the reactant ratio is a primary method for influencing the degree of substitution ekb.egsci-hub.se. To obtain diesters, a lower molar ratio of sucrose to the fatty acid ester would typically be required.

Reaction temperature and time also need optimization. While increasing temperature can initially enhance the reaction rate, excessively high temperatures can lead to degradation of sucrose or the sucrose esters ekb.egwikipedia.org. Reaction time needs to be sufficient for the desired conversion but controlled to avoid excessive formation of higher esters ekb.ege3s-conferences.org.

Catalyst concentration can also be optimized. While increasing catalyst concentration may increase yield, the effect can vary depending on the catalyst and other reaction conditions uctm.edu.

In enzymatic synthesis, factors like enzyme concentration, reaction time, temperature, and the type of solvent (if used) are optimized to maximize yield and control selectivity e3s-conferences.orgresearchgate.net. For instance, optimal conditions for enzymatic synthesis of sucrose esters using Candida antarctica lipase (B570770) have been reported based on reaction time and enzyme ratio e3s-conferences.org.

The regioselectivity of esterification, meaning which specific hydroxyl groups on the sucrose molecule are esterified, is also a key aspect, particularly in enzymatic synthesis. Lipases can exhibit regioselectivity, preferentially acylating certain hydroxyl groups, such as the primary hydroxyl groups at the 6 and 6' positions arxiv.orgnih.govnih.gov. Controlling regioselectivity in chemical synthesis is generally more challenging and may require protection and deprotection steps nih.govresearchgate.net.

Optimization efforts often involve systematically varying these parameters to determine the conditions that maximize the yield of the desired sucrose ester, such as this compound, while controlling the formation of unwanted byproducts or other degrees of esterification.

Synthesis ParameterInfluence on Sucrose Ester Composition (General Trends)
Sucrose:Fatty Ester RatioHigher ratio favors monoesters; Lower ratio favors di/polyesters ekb.egsci-hub.se
Reaction TemperatureHigher temperature increases rate but can cause degradation/lower selectivity ekb.egwikipedia.org
Reaction TimeLonger time increases conversion, potentially higher substitution ekb.ege3s-conferences.org
Basic Catalyst Type/Conc.Affects rate and selectivity redalyc.orguctm.edu
Enzymatic Catalyst Type/Conc.Affects rate and regioselectivity core.ac.uke3s-conferences.orgresearchgate.net
Solvent PolarityPolar solvents may favor monoesters sci-hub.se
Additives/EmulsifiersCan improve homogeneity and influence substitution degree redalyc.orgassemblingsugars.fr

Downstream Processing and Purification Strategies for this compound Enrichment

The synthesis of sucrose esters, including this compound, typically results in a mixture containing the desired ester along with unreacted starting materials (sucrose, fatty acid ester), catalysts, byproducts (e.g., methanol, soap), and other impurities sci-hub.segoogleapis.comfao.org. Therefore, downstream processing and purification are crucial to enrich the this compound content and remove impurities to meet quality standards for various applications.

Purification strategies aim to separate sucrose esters from this complex mixture. One challenge in the analysis and purification of sucrose esters is the heterogeneity of the product mixture in terms of the position of ester bonds and the degree of esterification sci-hub.se.

A process for purifying sucrose ester-containing material obtained by base-catalyzed transesterification of sucrose with a fatty acid ester involves several steps google.com. This process is particularly suitable for fatty acid profiles including at least 50% of acids with 16 or more carbon atoms, such as stearic acid google.com. The steps include: (i) Acidifying an aqueous dispersion of the crude material to a pH between 4 and 7 to create an aqueous and an organic phase google.com. (ii) Recovering the organic phase at or above its melt temperature google.com. (iii) Mixing the recovered organic phase with ethyl acetate (B1210297) containing 0 to 4% water at a temperature of 0 to 20°C, which results in a liquid phase and a solid phase google.com. (iv) Recovering the solid phase as a sucrose ester-rich product google.com.

The initial aqueous dispersion in step (i) suitably contains 5 to 15% of the crude material and is preferably below the melt temperature specified for step (ii) google.com.

Another purification method for sucrose fatty acid esters involves adding water to the reaction mixture and subjecting the resulting aqueous solution to ultrafiltration googleapis.com. This process effectively removes unreacted sucrose, catalyst or catalyst-derived salts, and volatile components googleapis.com. The purified sucrose fatty acid ester powder can then be obtained by subjecting the remaining aqueous solution from ultrafiltration to reverse osmosis and subsequent spray-drying of the concentrate googleapis.com. This method allows for purification using water, avoiding conventional organic solvents, and enables drying in a short time under ordinary pressure, minimizing thermal deterioration of the product googleapis.com. The optimal temperature for the aqueous solution during ultrafiltration is typically between 40°C and 60°C to achieve the highest filtration velocity, as temperatures exceeding 80°C may lead to sucrose ester decomposition googleapis.com. A suitable composition of the mixture for this purification process might contain 15 to 95% by weight of sucrose fatty acid ester, 1 to 80% unreacted sucrose, 0.1 to 10% unreacted fatty acid methyl ester, 0.05 to 7% catalyst (e.g., K2CO3), 1 to 60% soap, 0.5 to 10% fatty acid, and 0 to 50% volatile component googleapis.com.

For the purification of sucrose monoesters of specific fatty acids like stearic acid, a process involving dissolving the solid product in water, filtration, ultra-filtration to remove impurities, concentration, and freeze-drying has been described fao.org. Potential trace impurities like residual vinyl stearate and acetaldehyde (B116499) are largely removed during these purification steps fao.org.

The development of solvent-free synthesis methods is desirable as it would simplify and reduce the costs associated with downstream purification sci-hub.se. Ideally, a stoichiometric feed of reactants could lead to a product that requires minimal or no downstream purification sci-hub.se.

Here is a summary of some purification techniques mentioned:

MethodKey StepsImpurities RemovedNotes
Acidification & Solvent ExtractionAcidify aqueous dispersion (pH 4-7), recover organic phase, mix with ethyl acetate, recover solid.Aqueous phase components, some impurities soluble in ethyl acetate.Suitable for fatty acids with ≥16 carbons. google.com
Ultrafiltration & Reverse OsmosisAdd water to reaction mixture, ultrafiltrate, reverse osmosis, spray-dry.Unreacted sucrose, catalyst/salts, volatile components.Uses water instead of organic solvents, avoids thermal deterioration. googleapis.com
Filtration, Ultra-filtration, Freeze-dryingDissolve in water, filter, ultra-filtrate, concentrate, freeze-dry.Impurities, residual reactants/solvents.Described for sucrose monoesters, applicable to distearate. fao.org

Molecular Architecture and Structure Function Relationships of Sucrose Distearate

Hydrophilic-Lipophilic Balance (HLB) as a Predictive Parameter for Functionality

The Hydrophilic-Lipophilic Balance (HLB) system is a widely used empirical scale to predict the behavior of surfactants in a given system, particularly their tendency to form oil-in-water (O/W) or water-in-oil (W/O) emulsions. Sucrose (B13894) esters, including sucrose distearate, are notable for covering a broad range of HLB values, typically from 1 to 16 or 18, depending on the degree of esterification and the type of fatty acid wikipedia.orgrahn-group.commdpi.comsisterna.comm-chemical.co.jpdpointernational.comin-cosmetics.com. A higher HLB value indicates a more hydrophilic surfactant, favoring O/W emulsions, while a lower HLB value indicates a more lipophilic surfactant, favoring W/O emulsions wikipedia.orgdpointernational.comnih.gov. This compound generally possesses a lower HLB value compared to sucrose monoesters, typically around 6 rahn-group.commmpinc.com. This positions it as a surfactant that can act as a water-in-oil emulsifier or a co-emulsifier in certain systems wikipedia.orgmmpinc.com.

Correlation of HLB Value with the Degree of Esterification

The HLB value of sucrose esters is primarily controlled by the degree of esterification, which refers to the number of hydroxyl groups on the sucrose molecule that have been esterified with fatty acids rahn-group.comsisterna.comm-chemical.co.jpnih.gov. Sucrose has eight hydroxyl groups available for esterification wikipedia.orgm-chemical.co.jp. As the number of fatty acyl chains attached to the sucrose molecule increases, the molecule becomes more lipophilic, resulting in a lower HLB value mdpi.comin-cosmetics.comarxiv.org. Conversely, sucrose esters with a higher proportion of monoesters are more hydrophilic and have higher HLB values rahn-group.comarxiv.org. This compound, having two stearate (B1226849) groups, is less hydrophilic than sucrose monostearate but more hydrophilic than sucrose esters with a higher degree of esterification (e.g., tristearate, tetrastearate) rahn-group.commmpinc.com.

The relationship between the degree of esterification (often expressed as the percentage of monoester content in commercial blends) and the HLB value for sucrose esters is well-established. For example, a sucrose stearate product with 70% monoester content might have an HLB of 15, while this compound (Sisterna SP30-C) with approximately 30% monoester content has an HLB of 6 rahn-group.commmpinc.com. This correlation allows for the selection of sucrose esters with targeted HLB values for specific applications rahn-group.comm-chemical.co.jp.

Here is a representative table showing the correlation between monoester content and HLB for some sucrose stearate grades:

Product NameINCI NameApprox. % Mono EsterApprox. HLB Value
Sisterna SP70-CSucrose Stearate7015
Sisterna SP50-CSucrose Stearate5011
Sisterna SP30-CThis compound306
Sisterna SP10-CSucrose Polystearate102
Sisterna SP01-CSucrose Polystearate1<1

Influence of Fatty Acyl Chain Length on HLB and Interfacial Behavior

The fatty acyl chain length also influences the interfacial behavior of sucrose esters. Longer chains can lead to stronger hydrophobic interactions and affect the packing of surfactant molecules at the interface assemblingsugars.fr. This can impact surface tension reduction efficiency, critical micelle concentration, and the types of self-assembled structures formed in-cosmetics.comuchile.cl. For instance, studies on sucrose monoesters with varying chain lengths have shown that the critical micelle concentration decreases as the alkyl chain length increases in-cosmetics.comuchile.cl.

Interfacial Activity and Self-Assembly Phenomena

This compound, as a surfactant, exhibits significant interfacial activity, meaning it tends to accumulate at the interface between two immiscible phases, such as oil and water or air and water wikipedia.orgresearchgate.net. This accumulation lowers the interfacial tension and facilitates the formation and stabilization of dispersions like emulsions and foams wikipedia.orgresearchgate.netmdpi.comrahn-group.commodares.ac.irsisterna.comucla.edu.

Mechanisms of Surface Tension Reduction at Interfaces

Surfactants reduce surface or interfacial tension by adsorbing at the interface and orienting themselves such that their hydrophilic heads are in the polar phase (e.g., water) and their lipophilic tails are in the non-polar phase (e.g., oil or air) ucla.edushareok.org. This orientation reduces the free energy at the interface, leading to a decrease in surface tension ucla.edushareok.org.

For this compound at an oil-water interface, the two stearate tails would partition into the oil phase, while the sucrose head group remains in the water phase modares.ac.ir. This arrangement creates a stable film at the interface, preventing the coalescence of droplets in an emulsion rahn-group.com. The efficiency of surface tension reduction is dependent on the concentration of the surfactant at the interface ucla.edu.

Critical Micelle Concentration (CMC) Determination and Significance

As the concentration of a surfactant in a solution increases, the molecules initially accumulate at the interface, leading to a decrease in surface tension ucla.edushareok.org. Beyond a certain concentration, the interface becomes saturated, and excess surfactant molecules in the bulk phase begin to aggregate to form micelles ucla.edushareok.orgumcs.plsigmaaldrich.com. This concentration is known as the critical micelle concentration (CMC) ucla.edushareok.orgumcs.plsigmaaldrich.comugent.be. Above the CMC, the surface tension of the solution remains relatively constant because additional surfactant molecules primarily form micelles rather than adsorbing at the interface ucla.eduumcs.pl.

The CMC is a crucial parameter characterizing the self-assembly behavior of a surfactant. It represents the concentration above which micelles are thermodynamically favored shareok.orgsigmaaldrich.com. The CMC value is influenced by the surfactant's molecular structure, including the length of the hydrophobic chain and the nature of the hydrophilic head group, as well as environmental factors like temperature and the presence of other substances in-cosmetics.comuchile.cl. For sucrose esters, increasing the alkyl chain length generally decreases the CMC in-cosmetics.comuchile.cl.

CMC values for this compound can be determined using various techniques, such as surface tension measurements or fluorescence spectroscopy, which detect changes in the physical properties of the solution as micelles form uchile.clumcs.pl. The significance of the CMC lies in its role in various applications, including solubilization, detergency, and drug delivery, where the formation of micelles is essential in-cosmetics.comsigmaaldrich.comresearchgate.net.

Formation of Organized Molecular Structures (e.g., Lamellar Liquid Crystalline Networks, Vesicles)

Beyond simple micelles, sucrose esters, particularly those with appropriate HLB values like this compound, can self-assemble into more complex, organized molecular structures depending on concentration, temperature, and the presence of other lipids or surfactants arxiv.orgsisterna.commfc.co.jpnih.govgoogle.comresearchgate.netcibtech.orgnih.govresearchgate.netresearchgate.net. These structures include lamellar liquid crystalline networks and vesicles (niosomes) arxiv.orgnih.govgoogle.comresearchgate.netcibtech.orgnih.govresearchgate.netcosmeticsandtoiletries.comacs.org.

Lamellar liquid crystalline phases consist of stacked bilayers of surfactant molecules separated by layers of water google.comresearchgate.netcosmeticsandtoiletries.com. These structures can form viscous gels and contribute significantly to the stability of emulsions by creating a network that hinders droplet movement and coalescence google.comcosmeticsandtoiletries.com. This compound, with its relatively low HLB, can act as a "gellant" or co-emulsifier in the formation of lamellar liquid crystalline networks, often in combination with higher HLB surfactants rahn-group.comgoogle.comcosmeticsandtoiletries.com. The formation of these networks is influenced by factors such as the ratio of different sucrose esters and the presence of fatty alcohols google.com.

Vesicles, also known as niosomes when formed from non-ionic surfactants, are spherical structures composed of a bilayer of surfactant molecules enclosing an aqueous core nih.govacs.org. These structures have garnered interest as potential drug delivery systems, capable of encapsulating both hydrophilic and hydrophobic compounds nih.govacs.org. Studies have shown that vesicles can be formed using mixtures containing sucrose esters, including sucrose stearate grades which may contain distearate nih.govnih.gov. The formation and stability of these vesicles are affected by factors such as the specific sucrose ester blend used, temperature, and pH nih.gov. Some research suggests the formation of multilamellar vesicles or networks of vesicles in sucrose stearate solutions under certain conditions researchgate.net.

The ability of this compound to participate in the formation of these organized structures highlights its versatility as a functional ingredient in various formulations, contributing to stability, texture, and potential delivery capabilities.

Interfacial and Colloidal Science of Sucrose Distearate Stabilized Systems

Emulsion Formation and Stabilization Mechanisms

Sucrose (B13894) esters, including sucrose distearate, are effective emulsifiers capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. Their ability to function in different emulsion types is related to their wide range of HLB values, which can be tailored by the degree of esterification. mdpi.com

Stabilization of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

Sucrose esters are utilized in the formation and stabilization of O/W and W/O emulsions across various industries, including food, cosmetics, and pharmaceuticals. mdpi.comspecialchem.com For O/W emulsions, sucrose esters with medium to high HLB values are typically employed. rahn-group.com They adsorb at the oil/water interface, lowering interfacial tension and stabilizing the interface, leading to the formation of fine oil droplets. rahn-group.com Long-term stability against creaming in O/W emulsions can be enhanced by increasing the viscosity of the external phase, often through the use of hydrocolloids or carbomers. rahn-group.com

In the context of W/O emulsions, sucrose esters with lower HLB values are generally preferred. thegoodscentscompany.com These surfactants can stabilize the crystallization of both oil and water, significantly improving the freeze-thaw stability of W/O emulsions. mdpi.com Research has shown that appropriate amounts of sucrose ester, often in combination with other components like beeswax, can synergistically stabilize W/O emulsions and improve their rheological properties. mdpi.com Stable W/O emulsions containing a high percentage of water (up to 60 wt%) have been achieved using sucrose ester and beeswax, exhibiting long-term stability. mdpi.com

Role in Microemulsion and Nanoemulsion Systems

Sucrose esters also play a role in the formation and stabilization of microemulsions and nanoemulsions. Microemulsions are thermodynamically stable, transparent, and isotropic colloidal dispersions with droplet diameters typically ranging from 10 to 200 nm. mdpi.com They are stabilized by an interfacial film of surfactant, often in combination with a co-surfactant. mdpi.com Nanoemulsions, while kinetically stable, also feature nanometer-sized droplets, generally ranging from 20 to 200 nm. arxiv.orgresearchgate.net

Sucrose esters, being non-ionic and biocompatible surfactants, are used in dermal pharmaceutical formulations to stabilize emulsion systems and solubilize poorly water-soluble drugs. mdpi.comresearchgate.net Studies have demonstrated the ability of sucrose esters, such as sucrose laurate and sucrose palmitate, to stabilize microemulsion systems. mdpi.com Furthermore, sucrose stearate (B1226849) has been successfully employed as the sole surfactant in the development of stable and homogeneous O/W nanoemulsions for dermal application, showing superiority over some traditional emulsifiers like lecithin (B1663433) in terms of emulsifying efficiency, droplet formation, and stability. researchgate.netnih.govscribd.com The concentration of sucrose ester is crucial in nanoemulsion formulation, with studies indicating effective stabilization within specific concentration ranges. researchgate.netnih.gov

Formation and Characteristics of Interfacial Films and Viscoelastic Networks

The stabilization provided by this compound in emulsions is attributed, in part, to the formation of interfacial films and, in some cases, viscoelastic networks. Sucrose esters adsorb at the oil/water interface, forming an interfacial layer that reduces interfacial tension and prevents droplet coalescence. rahn-group.comresearchgate.net

In certain conditions and concentrations, sucrose stearate, particularly blends of intermediate lipophilicity, can exhibit thermosensitive gelling behavior and lead to the formation of a hydrophilic network within the emulsion system. nih.govresearchgate.net This network contributes to the increased viscosity and semi-solid nature of the formulation, enhancing its stability. nih.govresearchgate.net Optical and electron microscopy have revealed the formation of such networks and finely structured aggregates composed of the surfactant. nih.gov The formation of a dense interfacial crystal layer under the synergistic effect of sucrose ester and other components like beeswax has also been observed, preventing droplet aggregation and improving viscoelasticity and resistance to deformation in W/O emulsions. mdpi.com The strength and viscoelastic properties of these interfacial films and networks are influenced by factors such as surfactant concentration and the presence of other components. mdpi.comresearchgate.netresearchgate.net

Emulsion Droplet Size Distribution and Stability Dynamics

Studies on O/W emulsions stabilized by sucrose stearates have shown a correlation between the HLB value of the sucrose stearate and the colloidal stability, with higher HLB values potentially leading to smaller droplet sizes and improved stability. mdpi.com Increasing the concentration of sucrose stearate/palmitate and the oil-to-water ratio has been shown to result in more stable O/W emulsions with decreased droplet size. researchgate.net

However, the stability dynamics can be complex and influenced by various factors, including the digestive environment. For instance, in simulated gastrointestinal conditions, the droplet size of emulsions stabilized by sucrose stearate can increase in the gastric phase, and the degree of esterification can affect lipolysis and the resulting droplet behavior in the intestinal phase. mdpi.com The hydrolysis of sucrose stearate, particularly monoesters in the gastric phase and polyesters in the intestinal phase, can impact lipid digestion and emulsion stability. mdpi.com

The production method also plays a significant role in determining droplet size and emulsion properties. Different processing techniques, such as high-pressure homogenization, can yield emulsions with varying droplet sizes and stability characteristics even with the same chemical composition. nih.govlboro.ac.uk The long-term stability of emulsions stabilized by sucrose esters has been observed over periods of several months, with minimal changes in mean droplet size or size distribution. mdpi.comscribd.comlboro.ac.uk

Foaming Properties and Oleofoam Stabilization

Sucrose esters are also known for their foaming properties, particularly in aerated food emulsions and water-free systems known as oleofoams. mdpi.comresearchgate.net Oleofoams are stable foam structures formed by incorporating air into a continuous phase of liquid fat or oil. mdpi.comresearchgate.net

Mechanisms of Air-Oil Interface Stabilization

The stabilization of air-oil interfaces by sucrose esters in oleofoams involves specific mechanisms. Research suggests that surfactant molecules, including sucrose esters, are surface-active at high temperatures, which are often required to solubilize the more hydrophilic sucrose esters in oil. mdpi.comresearchgate.net Hydrogen bonds can form between the carbonyl groups of triglyceride molecules in the oil and the hydroxyl groups of the sucrose ester surfactant. researchgate.netacs.org These molecular complexes can readily adsorb at the air-oil surface, facilitating efficient foam formation upon whipping at high temperatures. researchgate.netacs.org

Subsequent rapid cooling after foam formation is crucial for long-term stability. researchgate.netacs.org This cooling induces crystal formation in situ, with the sucrose ester crystallizing at the interface and within the bulk matrix. mdpi.comresearchgate.net The crystallization of the surfactant around the air bubble surfaces produces crystal-stabilized foams that exhibit enhanced stability against drainage, coalescence, and disproportionation for extended periods. researchgate.netacs.org The HLB value of the sucrose ester and the triglyceride profile of the oil can influence foamability and the amount of air incorporated into the foam. mdpi.comdntb.gov.ua Higher temperatures may be needed to solubilize more hydrophilic sucrose esters, which can lead to higher air encapsulation. mdpi.comdntb.gov.ua

Factors Influencing Foamability and Foam Stability

The ability of this compound to stabilize foams is influenced by factors such as concentration, temperature, and the presence of other substances. Sucrose esters, including this compound, are known for their foaming properties. arxiv.orgmdpi.com

Research indicates that the concentration and type of surfactant significantly affect foamability and foam stability. For instance, sucrose stearate has been shown to decrease milk foamability. uq.edu.au In oil-based systems (oleofoams), the aeration temperature and surfactant concentration impact foamability and stability. researchgate.net Higher temperatures in the one-phase region can achieve substantial foaming, but the foams may collapse over time. researchgate.net Cooling these foams can increase stability due to interfacial and bulk surfactant crystallization. researchgate.net The length of the fatty acid chain in sucrose esters also influences foamability and stability; increasing chain length from C12 to C18 can lead to larger bubble sizes and decreased foam life in some foaming methods. arxiv.org The foaming method itself also plays a role. researchgate.netarxiv.org

Interactions with Co-Stabilizers and Biomacromolecules at Interfaces

This compound's interfacial behavior and stabilizing capabilities can be modified through interactions with co-stabilizers and biomacromolecules.

This compound can exhibit synergistic effects when used in combination with co-emulsifiers like fatty alcohols and waxes. Blends of sucrose esters, including this compound, with solid fatty alcohols can form multi-lamellar liquid crystalline networks in oil-in-water emulsions. googleapis.comcosmeticsandtoiletries.comjustia.com This network structure contributes to emulsion stability by preventing droplet coalescence and increasing viscosity. cosmeticsandtoiletries.com Solid fatty alcohols, particularly those with melting points of at least 45°C, are effective in promoting the formation of these lamellar phases. googleapis.comcosmeticsandtoiletries.comjustia.com Examples of fatty alcohols used in such blends include cetyl alcohol and stearyl alcohol. googleapis.comjustia.com Waxes, being hydrophobic and solid at room temperature, can also contribute to the stability of the oil-water interface due to their crystalline nature. mdpi.com Sucrose esters and beeswax have been shown to synergize in improving the stability and viscoelasticity of water-in-oil emulsions. mdpi.com

Interactions between this compound and biomacromolecules like proteins and polysaccharides at interfaces can influence the stability and properties of dispersed systems. While protein-polysaccharide and protein-sucrose ester interactions have been reported, interactions between modified starch and sucrose esters are also being investigated. nih.gov

Extensive hydrophobic interactions at the oil-water interface between amylopectin (B1267705) from modified starch and stearic acid (a component of sucrose stearate) can lead to the coagulation of modified starch and sucrose stearate, potentially reducing their surface-active properties and leading to displacement from the interface. nih.gov The incorporation of sucrose esters can alter the emulsion interface, potentially leading to destabilization in some cases. nih.gov

Proteins and polysaccharides can interact at interfaces to form complexes that increase interfacial rigidity and the surface activity of proteins. rsc.orgirbis-nbuv.gov.ua Polysaccharides can also access protein-stabilized interfaces, potentially affecting interfacial tension. mdpi.com However, the presence of sugars like sucrose can diminish interactions between proteins, as sucrose can create less favorable conditions for protein unfolding and adsorption at the air-water interface, potentially affecting foamability. mdpi.com

Rheological Behavior of this compound-Stabilized Dispersed Systems

The rheological behavior of systems stabilized by this compound is influenced by factors such as concentration, temperature, and interactions with other components. This compound can impact the viscosity and viscoelastic properties of emulsions. researchgate.net

Studies on oil-in-water emulsions stabilized by blends of egg yolk and sucrose esters, including this compound, have shown that the rheological response and droplet size are dependent on the ratio of emulsifiers. researchgate.net Increasing this compound concentration in the blend can significantly increase steady-state and transient viscosities, as well as dynamic functions. researchgate.net The formation of a gel-like continuous phase by the sucrose ester can contribute to the rheological properties. researchgate.net

In water-free foams (oleofoams) stabilized by sucrose esters, the viscosity of the mixtures can increase with decreasing temperature. mdpi.com Approaching the melting points of the sucrose esters, the storage modulus (G') can increase due to crystal formation, which aligns with reported rheological behavior for sucrose esters with intermediate HLB values. mdpi.comnih.gov The composition and HLB value of the sucrose ester can also influence the rheological properties. mdpi.com

The formation of lamellar liquid crystalline networks when this compound is combined with solid fatty alcohols also impacts rheology, contributing to the viscosity and stability of emulsions. googleapis.comcosmeticsandtoiletries.comjustia.com

Here is a data table summarizing some findings related to the effect of sucrose ester chain length on foam properties:

Surfactant Chain LengthBubble Size (sparger method)Foam Life (sparger method)
C12SE~0.4 mm700 min
C18SE~3.5 mm61 min

Data adapted from Ref. arxiv.org. Note: This table specifically refers to sucrose esters (SEs) with different chain lengths, where this compound would be a C18SE. The data illustrates a general trend for sucrose esters.

Emulsifier Blend (Egg Yolk/Sucrose Ester)Steady-State ViscosityTransient ViscosityDynamic Functions
Increasing this compound RatioIncreaseIncreaseIncrease

Data interpreted from Ref. researchgate.net regarding the influence of emulsifier blend ratio on rheological properties.

Analytical Methodologies for Characterization and Quantification of Sucrose Distearate

Chromatographic Techniques for Separation and Compositional Analysis

Chromatographic methods are fundamental for separating sucrose (B13894) distearate from other components in a sample, allowing for its identification and quantification.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, sucrose esters, including sucrose distearate, are generally non-volatile due to their polar nature. To overcome this, derivatization is employed to convert the polar hydroxyl groups into more volatile derivatives, such as silyl (B83357) or acyl derivatives, making them amenable to GC analysis. nih.govrestek.comrestek.com Common derivatization methods for sugars and related compounds include silylation (e.g., using trimethylsilylation or tert-butyldimethylsilylation) and acetylation. restek.comrestek.comnih.gov These reactions replace active hydrogens on hydroxyl, carboxyl, amino, or thiol groups, decreasing polarity and increasing volatility. nih.govthermofisher.com While GC with derivatization has been used for the analysis of sucrose esters, it is particularly noted for analyzing simpler sugars after derivatization. nih.govrestek.comthermofisher.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained interest for the analysis of sucrose fatty acid esters. nih.gov SFC utilizes a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide modified with a polar organic solvent like methanol (B129727). nih.gov SFC offers advantages such as faster analysis times, lower organic solvent consumption, and the ability to use a wider range of stationary phases compared to traditional HPLC. nih.govuva.eschromatographytoday.com

SFC can effectively separate SEs based on both their polarity and molecular weight. nih.gov Studies have demonstrated the application of SFC coupled with mass spectrometry for the profiling and characterization of commercial sucrose ester preparations, including this compound (SE C18:0/C18:0). nih.gov SFC conditions, such as the column and modifier gradient, can be optimized for the effective separation of different SEs. nih.gov A silica (B1680970) gel reversed-phase column has been selected for the separation of SEs by SFC. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid technique that has been used for the analysis of sucrose esters. nih.govresearchgate.netcreative-biolabs.com TLC involves separating compounds on a thin layer of stationary phase, typically silica gel, coated on a plate. researchgate.netcreative-biolabs.com The separation is achieved by the differential migration of components as a mobile phase moves up the plate by capillary action.

TLC has been used to separate sucrose mono-esters, di-esters, and poly-esters. nih.gov A mobile phase system consisting of toluene-ethyl acetate-methanol-water has been developed for the TLC analysis of sucrose esters on silica gel plates. researchgate.net Visualizing agents, such as urea-phosphoric acid-n-butanol, can be used to detect the separated spots. researchgate.net TLC can provide a quick assessment of the composition of sucrose ester mixtures. jocpr.comresearchgate.net

Spectrometric and Spectroscopic Approaches

Spectrometric and spectroscopic techniques provide valuable information for the identification and structural characterization of this compound, often used in conjunction with chromatographic separation.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, which can be used to identify and quantify compounds and elucidate their structures. MS is frequently coupled with chromatographic techniques like HPLC and SFC for the analysis of complex mixtures containing this compound. nih.govresearchgate.netamericanpharmaceuticalreview.com

Electrospray Ionization (ESI) is a common ionization technique used for coupling with HPLC and SFC for the analysis of polar and semi-polar compounds like sucrose esters. nih.govresearchgate.netuva.esamericanpharmaceuticalreview.com ESI typically produces protonated or deprotonated molecules, or adduct ions, such as sodium adducts, which are commonly observed for sucrose esters. nih.gov ESI-MS analysis of sucrose esters can be performed in positive ion mode. nih.gov

LC-MS systems, particularly those employing RP-HPLC coupled with ESI-MS, have been used for the analysis of sucrose esters, allowing for the determination of the composition of mono- to octa-esters and the identification of positional isomers. researchgate.netresearchgate.net SFC-MS, combining the separation power of SFC with the sensitivity of MS, has also been applied for the profiling and detailed characterization of sucrose fatty acid esters. nih.govuva.esamericanpharmaceuticalreview.com SFC-MS systems often utilize atmospheric pressure ionization (API) sources, including ESI and Atmospheric Pressure Chemical Ionization (APCI). uva.esamericanpharmaceuticalreview.com Triple quadrupole mass spectrometers (QqQ MS) are suitable mass analyzers for SFC-MS, offering good sensitivity and selectivity, particularly in multiple reaction monitoring (MRM) mode. nih.govuva.esamericanpharmaceuticalreview.com

MS analysis can provide information about the molecular weight of this compound and its fragments, aiding in its identification and the confirmation of its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound and other sucrose esters. ¹H NMR spectroscopy can differentiate between the protons in the aliphatic chains of the stearate (B1226849) moieties and the protons in the hydrophilic sucrose head group nih.gov. The signals in the range of 0-3.0 ppm are typically assigned to the methyl and methylene (B1212753) protons of the long-chain acyl substituent, while signals between 3.0 and 6.0 ppm are characteristic of the protons of the sucrose moiety nih.gov. Chemical shifts for methyl group protons in sucrose stearate are observed around 0.87-0.99 ppm, and methylene group protons are found in the range of 1.17-2.02 ppm nih.gov. Glucose protons of the glucopyranose ring are observed between 3.34-5.40 ppm, and fructose (B13574) protons of the fructofuranose ring are typically in the range of 3.5-4.5 ppm nih.gov.

High-resolution ¹³C NMR spectroscopy can provide more detailed information, such as the regiospecific distribution of acyl chains on the sucrose molecule. This is particularly relevant for characterizing the different positional isomers that can exist in sucrose esters, including this compound. NMR can be used to identify components in mixtures containing sucrose, even without extensive purification steps, provided the compounds are soluble in the chosen solvent.

Microscopic and Scattering Techniques for Microstructural Elucidation

Microscopic and scattering techniques are essential for understanding the physical state, morphology, and microstructure of this compound, particularly when it is part of formulations like emulsions or dispersions.

Optical Light Microscopy and Polarizing Photomicroscopy

Optical light microscopy is used to visualize the general morphology of sucrose ester-based systems, such as vesicles and emulsions. Polarizing photomicroscopy, a specific type of optical microscopy, exploits the birefringent properties of crystalline materials. Sucrose crystals, for instance, appear as rainbow-colored, birefringent tablets under crossed polars. This technique is valuable for observing the microstructure of formulations containing this compound, including the formation of liquid crystalline phases or networks. Changes in textures observed by polarizing optical microscopy, such as the transition from an oily streak to a cruciate flower, can be correlated with changes in rheological properties. Polarizing microscopy can also be used to analyze mixtures and identify birefringent components.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is widely used to determine the average hydrodynamic particle size and size distribution of submicron particles dispersed in liquids, such as emulsions and nanoemulsions stabilized by sucrose stearate. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The diffusion coefficient is determined from these fluctuations and is related to the particle size by the Stokes-Einstein equation.

Key parameters obtained from DLS include the z-average value, which represents the intensity-weighted mean diameter of the bulk population, and the polydispersity index (PDI), which indicates the width of the particle size distribution. PDI values below 0.2 generally suggest a narrow size distribution and good long-term stability. DLS instruments typically have a measuring range from approximately 1 nm to 1 µm, although some systems can measure down to 0.3 nm. Studies on sucrose solutions have shown the capability of DLS to measure particles below 1 nm, corresponding to sucrose molecules, but also revealed the presence of larger nanoparticle impurities in the 100-200 nm range originating from raw materials.

Electron Microscopy for Interfacial Film Visualization

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM) and Cryo TEM, are employed to visualize the internal structure and interfacial phenomena in formulations containing this compound. Cryo TEM allows for the visualization of the microstructure of emulsions and nanoemulsions in a near-native state. These studies have revealed that sucrose esters can form hydrophilic networks in macroemulsions and finely structured aggregates in nanoemulsions. Electron microscopy can also provide insights into the incorporation of other substances, such as cyclodextrins, into the interfacial film surrounding oil droplets, which can influence drug release and droplet microstructure. Scanning Electron Microscopy (SEM) can be used for detailed surface characterization of powdered materials.

Rheological Characterization Techniques

Rheological characterization is crucial for understanding the flow behavior and viscoelastic properties of systems containing this compound, such as emulsions, gels, and liquid crystals. Techniques include steady-state flow, transient flow, and oscillatory measurements. These methods help assess parameters like viscosity, yield stress, and the elastic and viscous moduli (G' and G'').

Studies on sucrose stearate systems have shown that rheological properties are influenced by factors such as surfactant concentration, temperature, and the presence of other components like oil phases. Sucrose stearates of intermediate lipophilicity are known to exhibit peculiar rheological behavior, including thermosensitive gelling properties, which can be utilized to create highly viscous semi-solid formulations. Rheological tests can be correlated with microstructural observations to understand how the arrangement of sucrose ester molecules impacts the macroscopic flow properties. For example, a transition from elastic gel-like properties to viscoelastic liquid-like properties has been observed to correlate with changes in polarizing optical microscopy textures.

Methodologies for Purity Assessment and Quantification in Complex Mixtures

Assessing the purity of this compound and quantifying its content in complex mixtures requires specific analytical methods. Purity can be evaluated by determining the saponification and ester values of the product.

Chromatographic techniques are widely used for the separation and quantification of sucrose esters, including this compound, in various matrices. High-Performance Liquid Chromatography (HPLC) is a common method, often coupled with detectors such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), UV detectors, or Refractive Index (RI) detectors. These methods can separate sucrose esters based on their degree of esterification (mono-, di-, tri-, etc.) and the type of fatty acid, and can even resolve different positional isomers. HPLC methods using reversed-phase columns with mobile phases consisting of methanol, water, and sometimes ethyl acetate (B1210297) or tetrahydrofuran (B95107) have been developed for the separation and quantification of sucrose esters.

Supercritical Fluid Chromatography/Tandem Mass Spectrometry (SFC/MS) is another powerful technique for the analysis of sucrose fatty acid esters, allowing for the simultaneous detection of esters with different fatty acids. Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC) have also been employed for separating sucrose ester isomers.

Degradation Pathways and Stability Considerations of Sucrose Distearate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for sucrose (B13894) distearate, involving the cleavage of its chemical bonds by water. This process is highly dependent on the pH of the surrounding medium and can also be catalyzed by enzymes. The sucrose distearate molecule possesses two types of susceptible bonds: the ester linkages between the sucrose moiety and the stearic acid chains, and the glycosidic bond within the sucrose headgroup.

The stability of this compound is significantly influenced by the pH of the aqueous environment. The molecule exhibits different degradation profiles under acidic and alkaline conditions due to the preferential cleavage of different bonds. researchgate.netnih.gov

Under acidic conditions , particularly at a pH below 4, the glycosidic bond within the sucrose molecule is preferentially hydrolyzed. researchgate.netnih.govyoutube.com This reaction breaks the sucrose headgroup into its constituent monosaccharides, glucose and fructose (B13574), while the ester linkages to the stearic acid chains may remain intact, at least initially. This degradation leads to a loss of the surfactant's primary structure and its amphiphilic properties. Studies on related sucrose monoesters have shown that this hydrolysis of the glycosidic bond follows a first-order kinetic process. researchgate.netnih.gov The rate of this degradation is dependent on factors such as pH, temperature, and the concentration of the sucrose ester. researchgate.netnih.gov As a consequence of this breakdown, the emulsifier may lose its solubility in water and flocculate, compromising the stability of emulsions. youtube.com Generally, sucrose esters show excellent long-term stability in a pH range of 5 to 7 at room temperature. researchgate.netnih.gov

Under alkaline conditions , the degradation mechanism shifts. The ester bonds linking the stearic acid chains to the sucrose molecule become the primary target for hydrolysis. researchgate.netnih.gov This saponification reaction yields sucrose and the salt of the fatty acid (stearate). While the sucrose molecule is relatively stable in moderately alkaline solutions, highly alkaline conditions (e.g., pH > 12) can also promote its degradation. researchgate.net At elevated temperatures, however, degradation has been observed to be minimal in an alkaline state (pH 9.0), which is attributed to the stabilization of the glycosidic bond at a higher pH. researchgate.net

ConditionPrimary Bond CleavedPrimary Degradation ProductsImpact on Stability
Acidic (pH < 4)Glycosidic BondGlucose, Fructose, Fatty Acid Esters of MonosaccharidesLoss of emulsifying properties, potential for flocculation. youtube.com
Neutral (pH 5-7)-Minimal DegradationExcellent long-term stability at room temperature. researchgate.netnih.gov
Alkaline (pH > 8)Ester LinkagesSucrose, Stearic Acid (or its salt)Loss of surfactant properties. researchgate.netnih.gov

In biological systems or environments containing specific enzymes, this compound can undergo enzymatic hydrolysis. Lipases and esterases are the primary classes of enzymes responsible for this degradation. researchgate.netguidetopharmacology.org These enzymes catalyze the hydrolysis of ester bonds.

Lipases, which are a subclass of esterases, are particularly effective at breaking down lipids, including the fatty acid esters found in this compound. researchgate.net In simulated gastrointestinal tract (GIT) models, it has been observed that sucrose polyesters are primarily digested in the intestinal phase by lipase-induced degradation. nih.gov This process cleaves the ester linkages, releasing the fatty acids (stearic acid) and the sucrose molecule. The susceptibility of sucrose esters to enzymatic hydrolysis is a key factor in their biodegradability.

The enzymatic reaction can be summarized as follows: this compound + 2 H₂O ---(Lipase/Esterase)--> Sucrose + 2 Stearic Acid

This enzymatic breakdown is relevant in various applications, from understanding the fate of sucrose esters in food products during digestion to their environmental degradation. nih.gov More than 90% of sucrose esters have been shown to be digested in simulated GIT environments. nih.gov

Thermal Stability and Identification of Degradation Products

This compound is generally considered to be stable at temperatures encountered in many food and cosmetic processing applications, with some studies noting stability at temperatures up to 180°C. researchgate.net However, at higher temperatures, thermal degradation occurs. The primary reaction during the initial stages of thermal degradation of the sucrose moiety is the cleavage of the glycosidic bond. chem.skresearchgate.netresearchgate.net

Studies on the thermal degradation of sucrose at 185°C have identified the following key stages and products:

Initial Stage: The most prominent primary reaction is the splitting of the glycosidic bond, yielding glucose and fructose moieties. chem.skresearchgate.net Specifically, after just 5 minutes of heating at 185°C, glucopyranose isomers were detected. chem.skresearchgate.netresearchgate.net The fructose part (furanose structure) is thought to transform into anhydrofructoses. chem.skresearchgate.net

Intermediate Stage: With longer heating times, minor products from parallel primary and secondary reactions appear, including diastereoisomers of sucrose and anhydro-derivatives of the monosaccharides. chem.skresearchgate.netresearchgate.net

Advanced Stage: After 30 minutes at 185°C, no sucrose was found to be present in the reaction mixture. After an hour of treatment, isomers of levoglucosan (B13493) were observed, indicating subsequent reactions of the initial degradation products. chem.skresearchgate.net

For this compound, thermal degradation would involve a combination of these reactions affecting the sucrose headgroup and potential reactions involving the ester bonds, such as hydrolysis if water is present, or other complex thermolytic reactions.

Heating Time at 185°C (for Sucrose)Observed Degradation EventsIdentified Degradation Products
5 minutesInitial splitting of glycosidic bond.Glucopyranose isomers, Anhydrofructoses. chem.skresearchgate.net
Longer ThermolysisParallel primary and secondary reactions.Diastereoisomers of sucrose, Anhydrosucroses, Anhydro-derivatives of monosaccharides. chem.skresearchgate.net
30 minutesComplete degradation of sucrose.-
1 hourFormation of subsequent reaction products.Isomers of levoglucosan. chem.skresearchgate.net

Impact of Degradation on Interfacial Properties and System Stability

The degradation of this compound, whether through hydrolysis or thermal stress, has a direct and significant impact on its ability to function as a surfactant. Its primary role is to adsorb at the oil-water interface, reducing interfacial tension and forming a stabilizing barrier around droplets in an emulsion.

Hydrolytic degradation fundamentally alters the amphiphilic nature of the molecule.

Acid-catalyzed hydrolysis of the glycosidic bond breaks the large, hydrophilic sucrose headgroup. This breakdown diminishes the molecule's effectiveness as a steric stabilizer. Studies have shown that in low pH environments, the hydrolysis of sucrose esters leads to a lower emulsifying property, resulting in an increase in the droplet size of emulsions and reduced stability. nih.govnih.gov The degradation of the sucrose headgroup renders the steric repulsion mechanism ineffective, leading to emulsion destabilization. nih.gov

Alkaline-catalyzed hydrolysis cleaves the lipophilic fatty acid tails, separating them from the hydrophilic sucrose head. This results in the formation of individual sucrose and fatty acid salt molecules, neither of which possesses the required amphiphilic balance to effectively stabilize an emulsion.

The consequence of this degradation is a loss of interfacial activity. The breakdown products are less effective at reducing interfacial tension and forming a robust protective layer around emulsion droplets. This can lead to coalescence and eventual phase separation of the emulsion. In some cases, the degradation products can become insoluble and flocculate, further contributing to the instability of the system. youtube.com Therefore, maintaining conditions that prevent the degradation of this compound is critical for ensuring the shelf-life and quality of emulsified products.

Roles in Advanced Delivery Systems: Mechanistic Insights

Encapsulation and Controlled Release Mechanisms in Lipid Matrix Tablets

Sucrose (B13894) distearate is utilized in the formulation of lipid matrix tablets to modulate the release of therapeutic agents. These tablets are designed to release a drug in a sustained manner, and sucrose distearate contributes to this function through its influence on the matrix structure and interaction with other excipients.

In the development of controlled-release etodolac (B1671708) lipid matrix tablets, sucrose stearate (B1226849) was incorporated as a surfactant to tailor the rate of drug release. nih.gov The tablets were prepared using a hot fusion method, where this compound was integrated into a lipid matrix composed of materials like stearic acid, cetyl alcohol, or glyceryl palmitostearate (Precirol® ATO 5). nih.govnih.gov The inclusion of this compound, particularly a grade with a specific hydrophilic-lipophilic balance (HLB), was found to be a key factor in achieving the desired release profile. nih.gov

The mechanism of controlled release involves the formation of a porous matrix upon contact with dissolution media. Scanning electron microscopy (SEM) has confirmed the formation of pores within the matrix, which allows the drug to diffuse out over an extended period. researchgate.net The rate of this diffusion is influenced by the properties of the surfactant. Studies have shown that a higher HLB value of the sucrose ester surfactant leads to a higher drug release rate. nih.govnih.gov This is because the more hydrophilic surfactant facilitates water penetration into the matrix, promoting the dissolution and subsequent diffusion of the encapsulated drug.

Research on matrix tablets containing metoprolol (B1676517) tartrate, a highly soluble drug, demonstrated that sucrose esters, including those with distearate components, can sustain drug release. daneshyari.com The sustained release effect was observed in tablets containing sucrose esters with HLB values ranging from 3 to 16. researchgate.net The mechanism in this system involves the swelling and gelation of the sucrose ester upon hydration, which creates a barrier that controls the drug's release rate. daneshyari.comresearchgate.net The incorporation of sucrose esters was also found to improve the plasticity and compressibility of the powder mixtures for tableting. daneshyari.com

A specific formulation (L21), which was a sucrose stearate D1805®-based matrix, successfully delivered over 90% of the encapsulated etodolac over a 12-hour period. nih.govresearchgate.net The release kinetics for this formulation were found to follow an anomalous (non-Fickian) model, indicating that the drug release is controlled by a combination of diffusion and matrix erosion. nih.govresearchgate.net

Table 1: Influence of Formulation Variables on Etodolac Release from Lipid Matrix Tablets nih.govnih.gov
Formulation VariableObservationEffect on Drug Release
Lipid TypePrecirol® and Compritol®-containing formulasMore retarded drug release rates
Surfactant HLBHigher HLB value (e.g., 11 vs. 5)Higher drug release rate
Filler TypeLactose/Avicel® physical mixture (1:1)Minimized burst release effect
Drug/Lipid RatioInverse correlation observedHigher lipid content leads to slower release

Influence on Nanoliposome Properties and In Vitro Permeation Modulation

This compound functions as an "edge activator" in deformable nanoliposomes, which are advanced vesicles designed to enhance the penetration of drugs through biological barriers like the skin. nih.govresearchgate.net The number of alkyl chains in the sucrose surfactant has a direct impact on the physicochemical properties and performance of these nanoliposomes. nih.gov

In a study comparing quercetin-loaded deformable nanoliposomes made with sucrose monostearate (MELQ), this compound (DELQ), and sucrose tristearate (TELQ), several key differences were observed. nih.govresearchgate.net The particle size and entrapment efficiency of the elastic nanoliposomes increased proportionally with an increase in the number of stearate chains in the sucrose surfactant. nih.govresearchgate.net Therefore, nanoliposomes formulated with this compound (DELQ) were larger and had higher entrapment efficiency than those with sucrose monostearate (MELQ). nih.gov

Crucially, the deformability of these nanoliposomes, a critical factor for skin permeation, was highest for those containing this compound (DELQ > MELQ > TELQ). nih.govresearchgate.net This enhanced deformability directly correlated with results from in vitro human skin permeability tests. nih.gov The superior performance of this compound in this context suggests an optimal balance between the hydrophilic and lipophilic portions of the molecule, which allows it to effectively fluidize the lipid bilayer of the liposome, enhancing its ability to squeeze through the narrow intercellular spaces of the stratum corneum. nih.gov

The stability of the nanoliposomes is also affected, with the zeta potential, a measure of surface charge, being influenced by the type of sucrose ester used. nih.gov While all formulations exhibited negative zeta potential values, indicating some degree of colloidal stability, the specific values varied between the different sucrose stearate derivatives. nih.gov

Table 2: Physicochemical Properties of Quercetin-Loaded Deformable Nanoliposomes with Different Sucrose Esters nih.gov
Nanoliposome TypeKey SurfactantParticle Size TrendEntrapment Efficiency TrendDeformability Index TrendIn Vitro Permeability Trend
MELQSucrose MonostearateSmallestLowestIntermediateIntermediate
DELQThis compoundIntermediateIntermediateHighestHighest
TELQSucrose TristearateLargestHighestLowestLowest

Beyond liposomes, sucrose stearate is also effective in nanoemulsions for dermal drug delivery. nih.gov Studies have shown that sucrose stearate-based nanoemulsions can achieve comparable in vitro skin permeation rates for lipophilic drugs as those made with lecithin (B1663433). nih.gov Furthermore, the addition of enhancers like γ-cyclodextrin can significantly boost skin permeation from these sucrose stearate-based systems. nih.gov

Interfacial Phenomena in Controlled-Release Formulations

The performance of this compound in controlled-release formulations is fundamentally linked to its behavior at interfaces, particularly the oil-water or water-air interface. As a surfactant, it reduces interfacial tension, which is crucial for the formation and stabilization of emulsions and foams. mdpi.com

In semi-solid, sucrose stearate-based emulsions designed for dermal drug delivery, the surfactant plays a dual role. nih.gov It not only stabilizes the oil-in-water (O/W) emulsion but also imparts a unique rheological behavior to the formulation. nih.gov Sucrose stearates of intermediate lipophilicity can form a complex hydrophilic network within the emulsion, even at concentrations as low as 5% w/w. nih.govnih.gov This network structure is responsible for the high viscosity and semi-solid consistency of the macroemulsion, created without the need for additional gelling agents. nih.govnih.gov

Cryo-transmission electron microscopy (TEM) has revealed this astonishing network-like internal structure in viscous macroemulsions. nih.govnih.gov Interestingly, despite the high macroviscosity, in vitro studies showed that the release of model drugs was not impaired. nih.gov This suggests that the microviscosity within the formulation is not significantly increased, allowing for the unhindered delivery of lipophilic drugs. nih.gov

The ability to form these structures is highly dependent on the preparation method. When sucrose stearate is dissolved in the oil phase before emulsification, a thick, creamy macroemulsion with the network structure is formed. nih.gov Conversely, if it is dissolved in the aqueous phase, a fluid nanoemulsion can be produced, demonstrating the versatility of sucrose stearate in controlling the final properties of the formulation through interfacial manipulation. nih.gov This highlights how this compound's interfacial properties can be leveraged to design delivery systems with tailored viscosity and release characteristics, suitable for various applications. nih.gov

Theoretical and Computational Approaches in Sucrose Distearate Research

Modeling of Interfacial Adsorption and Film Formation

Modeling the interfacial adsorption and film formation capabilities of sucrose (B13894) distearate is fundamental to understanding its efficacy as an emulsifying and stabilizing agent. Sucrose esters, including sucrose stearates, are known to accumulate at the interface between oil and water phases, thereby reducing interfacial tension and stabilizing the resulting interface uni.lu. The extent and efficiency of this adsorption can be characterized by the maximum surface excess (Γmax), a parameter derivable from the slope of the surface tension versus concentration plot below the critical micelle concentration (CMC) using the Gibbs adsorption equation thegoodscentscompany.com.

Studies have explored the interfacial properties of various sucrose esters, reporting distinct surface and interfacial tension values depending on the associated fatty acid moiety. For instance, sucrose laurate and palmitate exhibit similar surface tension values, whereas sucrose oleate (B1233923) shows a notably lower surface tension nih.gov. The interfacial tension also varies with the fatty acid composition; sucrose oleate presented an unusual interfacial tension value compared to its laurate and palmitate counterparts, which may be linked to the presence of unsaturated fatty acid chains nih.gov. Similarly, investigations into sucrose stearate-oleate mixtures and sucrose esters derived from poultry fat have revealed comparable surface tension values, while the latter displayed a higher interfacial tension, potentially due to the inclusion of different unsaturated fatty acid moieties fishersci.se.

The formation of stable interfacial films is critical for the performance of sucrose distearate in various applications, including the stabilization of emulsions and foams. Sucrose esters effectively stabilize oil droplets in oil-in-water emulsions by concentrating at the oil/water interface uni.lu. In water-free foam systems (oleofoams), sucrose esters have demonstrated the ability to stabilize air bubbles, particularly when the temperature exceeds their melting point. The subsequent crystallization of the sucrose ester at the interface contributes to the foam's rigidity and stability metabolomicsworkbench.org. More hydrophilic sucrose esters required higher temperatures for solubilization and were found to facilitate the incorporation of a greater volume of air while also significantly reducing the oil/air surface tension metabolomicsworkbench.org.

Computational modeling approaches, such as those focused on interfacial competitive adsorption, have been applied to understand the behavior of sucrose stearates in complex formulations. One study examined the competitive adsorption at the interface between lipophilic sucrose stearate (B1226849) (S-370, with an HLB of 3) and hydrophilic sucrose stearate (S-1670, with an HLB of 16) in the presence of milk proteins. The findings indicated that the lipophilic emulsifier was generally more effective in producing frozen aerated emulsions with desirable textures sigmaaldrich.com. This illustrates how modeling can provide valuable insights into the intricate interactions among different components at an interface.

Furthermore, sucrose stearate has been observed to create a hydrophilic network at relatively low concentrations within macroemulsion systems. This network contributes to the formation of semi-solid formulations and exhibits unique rheological characteristics fishersci.se. The ability of sucrose stearate to form such a network at the interface is a key aspect of its stabilizing function, and computational modeling could potentially help elucidate the underlying molecular mechanisms.

Predictive Models for Surfactant Performance and HLB

Predictive models serve as valuable tools for estimating the performance characteristics of surfactants like this compound and for understanding the relationship between their molecular structure and properties, particularly the Hydrophile-Lipophile Balance (HLB). The HLB value quantifies the balance between the hydrophilic and lipophilic portions of a surfactant molecule and is widely utilized to predict its behavior and suitability for specific applications, such as the formation of oil-in-water (O/W) or water-in-oil (W/O) emulsions fishersci.caflybase.orgfishersci.ca.

Various methods exist for calculating the HLB value of surfactants. Griffin's method, introduced in 1949, is a widely used empirical scale for non-ionic surfactants guidetopharmacology.org. For fatty acid esters of polyhydric alcohols, the HLB can be determined based on the saponification value of the ester and the acid value of the corresponding fatty acid fishersci.seguidetopharmacology.orgmpg.de. Davies proposed an alternative method that calculates the HLB based on the contributions of the different chemical groups within the molecule guidetopharmacology.org.

The HLB values of sucrose stearates are primarily influenced by their degree of esterification, specifically the proportion of mono-ester content flybase.orgfishersci.ca. Sucrose esters with a higher mono-ester content are generally more hydrophilic and possess higher HLB values, while those with a greater proportion of multiple esterification products are less hydrophilic fishersci.ca. This structural variation directly impacts their physicochemical properties, including water solubility and emulsifying capacity flybase.org.

Research has demonstrated a direct correlation between the HLB values of sucrose stearates and the rate of lipolysis in emulsions under simulated gastrointestinal conditions, with lower HLB values resulting in reduced lipolysis flybase.org. Emulsions stabilized by sucrose esters with higher HLB values tend to form smaller droplets, which can lead to more efficient lipid digestion due to increased interfacial area available for interaction with lipase (B570770) enzymes flybase.org.

Advanced computational techniques are also being employed in the development of predictive models for surfactant behavior. For example, foundation models utilizing SMILES representations are being explored for predicting surfactant phase diagrams by integrating molecular structural information with environmental variables such as composition and temperature. Although not specifically focused on this compound, this approach highlights the potential for using sophisticated computational models to predict complex surfactant behavior based on molecular structure.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models have been developed to predict properties like the surface tension at the critical micelle concentration for sugar-based surfactants. These models aim to establish mathematical relationships between molecular descriptors and surfactant properties, thereby assisting in the rational design of new surfactants with tailored performance characteristics.

The relationship between HLB value and emulsifier application is well-established. Emulsifiers with low HLB values (typically ranging from 3 to 7) are generally more suitable for forming W/O emulsions, while those with high HLB values (typically ranging from 7 to 19) are better suited for O/W emulsions fishersci.ca. Sucrose laurate and palmitate, with reported HLB values of 8.2 and 6.8 respectively, have shown the capacity to stabilize O/W emulsions, while sucrose oleate, with an HLB of 3.6, was indicated for W/O emulsions nih.gov. Sucrose stearates with varying HLB values are utilized in diverse applications, with those possessing medium to high HLB values being suitable for conventional O/W emulsions uni.lu.

Here is a table summarizing some reported HLB values for selected sucrose esters:

Sucrose Ester TypeFatty Acid MoietyReported HLB ValueReference
Sucrose lauratelauric8.2 nih.gov
Sucrose palmitatepalmitic6.8 nih.gov
Sucrose oleateoleic3.6 nih.gov
Sucrose stearate (S-370)stearic3 sigmaaldrich.com
Sucrose stearate (S-1670)stearic16 sigmaaldrich.com
Sucrose stearate-oleatestearic, oleic5.4 fishersci.se
Sucrose esters of poultry fatvarious fatty acids6.6 fishersci.se
Sucrose stearate (S-970)stearic~9-11 fishersci.se
Sisterna® SP30-CThis compound6 uni.lu
Sisterna® SP70-CSucrose Stearate15 uni.lu

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations represent a powerful computational technique for studying the time-dependent physical motions and interactions of atoms and molecules, offering detailed insights into their dynamic behavior. While MD simulations have been applied to investigate sucrose in aqueous solutions, focusing on its conformational dynamics and hydrogen bonding, and to systems containing sucrose stearate, such as studies on methane (B114726) hydrate (B1144303) formation, the provided search results did not prominently feature specific literature detailing MD simulations focused on the molecular interactions and self-assembly of this compound as a surfactant at interfaces, within micelles, or in bulk phases directly relevant to its emulsifying properties.

MD simulations hold significant potential to provide detailed insights into how this compound molecules organize themselves at oil-water interfaces, the driving forces behind interfacial film formation, and the dynamic nature of these films. This technique could also be employed to study the formation and structural characteristics of micelles or other self-assembled aggregates formed by this compound in solution, which are crucial for understanding its surfactant performance. Furthermore, MD simulations could help explore the interactions between this compound and other components in complex formulations, such as the experimentally observed competitive adsorption with proteins sigmaaldrich.com.

Although direct MD studies specifically focused on this compound's behavior as a surfactant were not identified in the search results, the application of MD to related systems suggests its potential relevance for future theoretical investigations aimed at elucidating the fundamental molecular mechanisms governing the behavior of this compound as a surfactant. Studies on the dynamics of sucrose in water provide a foundation for understanding the behavior of the hydrophilic head group of sucrose esters, while simulations involving fatty acids or other surfactants could offer insights into the behavior of the lipophilic tail and the processes of self-assembly.

Future Research Directions and Emerging Paradigms for Sucrose Distearate

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

Current industrial synthesis of sucrose (B13894) esters, including sucrose distearate, often involves the transesterification of fatty acid methyl esters with sucrose under basic conditions, frequently utilizing solvents. frontiersin.orgassemblingsugars.fr While renewable resources are used, there is a growing push towards greener and more sustainable synthetic methods. nih.govfrontiersin.orgrsc.org

Future research directions in this area include:

Solvent-Free Synthesis: Exploring and optimizing solvent-free reaction systems to minimize environmental impact and simplify downstream processing. Challenges include the poor reactivity of solid sucrose and achieving homogeneity in the absence of a solvent. assemblingsugars.fr Research has shown that the addition of divalent metal fatty acid alkanoates, such as magnesium or zinc stearate (B1226849), can facilitate homogeneous reaction conditions in melted paste at elevated temperatures, leading to higher yields of desired products like sucrose monoesters. assemblingsugars.fr

Enzymatic Synthesis: Further development of enzymatic catalysis using lipases offers a more selective and environmentally friendly approach compared to traditional chemical synthesis. nih.govrsc.org Lipases can selectively substitute primary hydroxyl groups on the sucrose molecule. rsc.org While enzymatic synthesis of sucrose esters has been explored, optimizing yields and regioselectivity for specific diesters like this compound remains an area of active research. rsc.org

Enhanced Selectivity: Developing methods to control the degree and position of esterification on the sucrose molecule to selectively produce this compound with specific properties. Sucrose has eight hydroxyl groups, and the position and number of esterified fatty acid chains significantly influence the properties of the resulting ester. researchgate.netresearchgate.net Achieving high selectivity for distearate isomers is crucial for tailoring functional applications.

Exploration of Complex Interfacial Systems and Advanced Material Design

This compound's amphiphilic nature makes it valuable in stabilizing interfaces between immiscible phases. cosmileeurope.eu Future research will likely delve deeper into its behavior in complex systems and its incorporation into advanced materials.

Key areas of exploration include:

Water-Free Systems: Investigating the potential of this compound in stabilizing water-free colloids, such as oleofoams. researchgate.netmdpi.com Research has shown that sucrose esters can stabilize air bubbles in a continuous oil phase, with the hydrophilic-lipophilic balance (HLB) value and temperature playing significant roles in foamability and stability. researchgate.netmdpi.com Higher temperatures are often needed to solubilize more hydrophilic sucrose esters in oil, which can lead to higher air encapsulation. researchgate.netmdpi.com

Liquid Crystalline Structures: Further studies on the formation and stability of liquid crystalline structures using this compound as an emulsifier in oil-in-water emulsions. researchgate.net Research has demonstrated the ability of this compound to form multi-lamellar structures in emulsions, influencing their physicochemical properties and performance, such as moisturizing effects. researchgate.net Optimizing factors like emulsifier concentration, co-emulsifiers (e.g., behenyl alcohol), and pH are crucial for enhancing the stability of these structures. researchgate.net

Advanced Material Design: Incorporating this compound into novel materials, such as drug delivery systems and functional coatings. Its ability to stabilize emulsions and form structured systems makes it a promising component for controlled release formulations and surface modification. nih.gov Research has explored its use in semi-solid emulsions for dermal drug delivery. nih.gov

Refinement of Analytical Techniques for Real-time and In-Situ Analysis

Accurate and efficient analytical methods are essential for characterizing this compound, monitoring its synthesis, and understanding its behavior in various matrices. Future research will focus on developing more sophisticated techniques for real-time and in-situ analysis.

Promising avenues include:

Real-time Monitoring of Synthesis: Developing analytical methods that can monitor the progress of sucrose ester synthesis in real-time, allowing for better control over reaction conditions and product distribution.

In-Situ Analysis in Complex Matrices: Adapting and developing techniques for analyzing this compound directly within complex formulations (e.g., emulsions, foams) or biological systems without extensive sample preparation. While techniques like HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (MS) are used for separating and quantifying sucrose esters, they often require sample preparation. researchgate.net

Advanced Spectroscopic and Imaging Techniques: Exploring the application of advanced spectroscopic methods, such as confocal Raman microspectroscopy, for in-situ analysis of this compound distribution and behavior in systems like skin. uni-tuebingen.de This could provide valuable spatial and temporal information about its penetration and interaction within complex matrices.

Design of Tailored this compound Variants for Targeted Functional Applications

The versatility of sucrose esters stems from the ability to modify the degree and position of fatty acid esterification, as well as the type of fatty acid. researchgate.netresearchgate.net Future research will focus on designing specific this compound variants with tailored properties for targeted applications.

Areas of focus include:

Targeted Delivery Systems: Designing this compound variants optimized for specific drug delivery applications, considering factors like drug loading, release profile, and interaction with biological membranes. nih.gov

Performance in Specific Applications: Developing variants tailored for enhanced performance in niche areas, such as improved stability in challenging formulations, targeted interactions with specific ingredients, or optimized behavior in sustainable and water-free products. researchgate.netmdpi.com The HLB value, which is influenced by the degree of esterification, is a key parameter that can be controlled to tailor performance in applications like emulsion stabilization and lipolysis in the gastrointestinal tract. mdpi.com

By pursuing these research directions, the potential of this compound as a versatile, sustainable, and high-performance ingredient can be fully realized across a wide range of industries.

Q & A

Q. What strategies address reproducibility challenges in this compound-based formulations?

  • Methodological Answer : Standardize raw material sources (e.g., ≥98% purity) and document batch-specific variability using QC/QA protocols . Publish full experimental details (e.g., homogenization pressure, temperature gradients) to enable replication. Cross-validate results with independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.